2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol
CAS No.: 114461-88-0
Cat. No.: VC7937594
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114461-88-0 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethanol |
| Standard InChI | InChI=1S/C11H15NO3/c13-6-5-12-7-9-8-14-10-3-1-2-4-11(10)15-9/h1-4,9,12-13H,5-8H2 |
| Standard InChI Key | DQCCOFCUEJFOEX-UHFFFAOYSA-N |
| SMILES | C1C(OC2=CC=CC=C2O1)CNCCO |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CNCCO |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture centers on a 2,3-dihydrobenzo dioxin moiety, where two oxygen atoms form a six-membered dioxane ring fused to a benzene ring. A methylene bridge (-CH₂-) connects the dioxin’s C2 position to a secondary amine, which is further linked to an ethanol group (-CH₂CH₂OH). This configuration introduces both hydrophilic (ethanolamine) and lipophilic (aromatic ring) regions, influencing its solubility and membrane permeability .
Table 1: Molecular Identifiers and Properties
| Property | Value |
|---|---|
| CAS No. | 114461-88-0 |
| IUPAC Name | 2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethanol |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| SMILES | C1C(OC2=CC=CC=C2O1)CNCCO |
| InChIKey | DQCCOFCUEJFOEX-UHFFFAOYSA-N |
The planar benzene ring and conformational flexibility of the dioxane moiety enable π-π stacking and hydrogen bonding, critical for interactions with biological targets.
Synthesis and Manufacturing
Key Synthetic Pathways
Synthesis typically begins with 2,3-dihydrobenzo dioxin-2-ylmethanol, which undergoes bromination or chlorination to introduce a leaving group at the methyl position. Subsequent nucleophilic substitution with ethanolamine yields the target compound. Alternative routes employ reductive amination, where the aldehyde derivative of the dioxin reacts with ethanolamine under catalytic hydrogenation .
Optimization Challenges
Reaction yields are often moderate (40–60%) due to steric hindrance at the dioxin’s methyl position and competing side reactions. Purification via column chromatography or recrystallization is required to achieve >95% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 6.85–6.89 (aromatic protons), δ 4.25–4.30 (dioxane -OCH₂O-), and δ 3.60–3.70 (ethanolamine -CH₂OH).
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Mass Spectrometry: ESI-MS m/z 210.1 [M+H]⁺ confirms molecular weight.
Research and Industrial Applications
Drug Development
Serves as a lead compound for designing serotonin-norepinephrine reuptake inhibitors (SNRIs). Structural analogs with modified dioxin substituents are being screened for enhanced blood-brain barrier penetration.
Chemical Probes
Used in fluorescence labeling studies to track GPCR internalization, leveraging its native fluorescence under UV light (λₑₓ = 280 nm) .
Limitations and Challenges
Pharmacokinetic Drawbacks
Poor oral bioavailability (<20% in murine models) due to first-pass metabolism and rapid renal clearance. Prodrug strategies, such as esterification of the ethanol group, are under exploration.
Stability Concerns
Susceptible to oxidative degradation at the dioxane ring’s ether linkages, necessitating storage under inert atmospheres at -20°C .
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